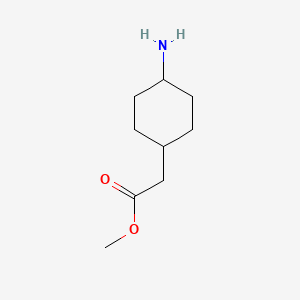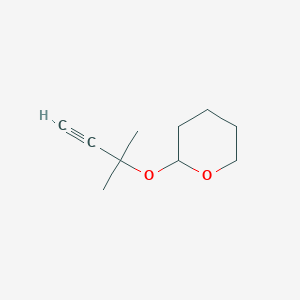
2-(4-メチルピペラジニル)-1-フェニルエチルアミン
概要
説明
2-(4-Methylpiperazinyl)-1-phenylethylamine is a chemical compound that features a piperazine ring substituted with a methyl group and a phenylethylamine moiety
科学的研究の応用
2-(4-Methylpiperazinyl)-1-phenylethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
It is structurally similar to prochlorperazine, a piperazine phenothiazine . Prochlorperazine primarily targets D2 dopamine receptors in the brain, and it also blocks histaminergic, cholinergic, and noradrenergic receptors .
Mode of Action
Prochlorperazine works by depressing the chemoreceptor trigger zone and blocking D2 dopamine receptors in the brain .
Biochemical Pathways
It’s known that 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine, a compound with a similar structure, functions as an effective and specific 15-lipoxygenase inhibitor . Lipoxygenases are critical signaling mediators implicated in many important human diseases, such as cancer .
Result of Action
It’s known that lipoxygenase inhibitors have shown anticancer activities , suggesting that 2-(4-Methylpiperazinyl)-1-phenylethylamine might have similar effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazinyl)-1-phenylethylamine typically involves the reaction of 4-methylpiperazine with 1-phenylethylamine under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, which leads to the formation of protected piperazines . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-Methylpiperazinyl)-1-phenylethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
類似化合物との比較
Similar Compounds
4-Methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine: (4-MMPB)
4-Propyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine: (4-PMPB)
4-Ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine: (4-EMPB)
Uniqueness
2-(4-Methylpiperazinyl)-1-phenylethylamine is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-(4-methylpiperazin-1-yl)-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15-7-9-16(10-8-15)11-13(14)12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNGEVJNOQJIJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391860 | |
| Record name | 2-(4-Methylpiperazinyl)-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775349-54-7 | |
| Record name | 2-(4-Methylpiperazinyl)-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methylpiperazin-1-yl)-1-phenylethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598179.png)
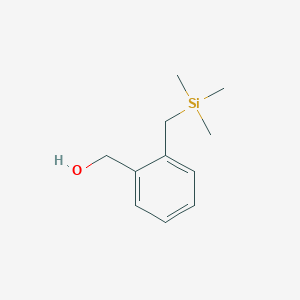





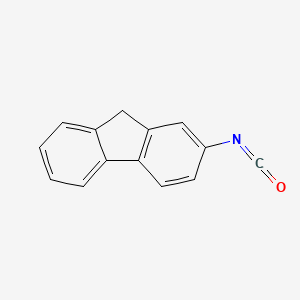
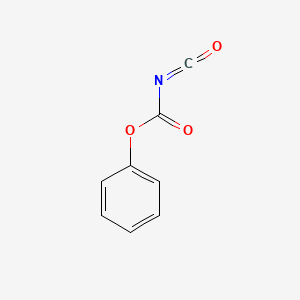
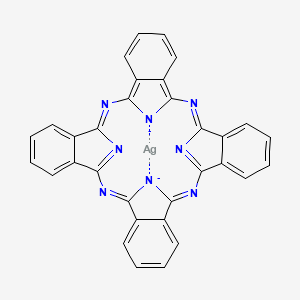
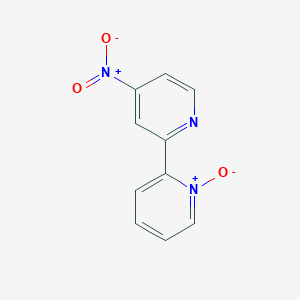
![N-[Bis(dimethylamino)phosphorylimino-bis(dimethylamino)-lambda5-phosphanyl]-N-methylmethanamine](/img/structure/B1598197.png)
